molecular formula C26H42O6 B13838467 (3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one

(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one

Cat. No.: B13838467
M. Wt: 450.6 g/mol
InChI Key: OHQWRQNVLXQWBD-CHNDTHCTSA-N
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Description

(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a tetrahydro-2H-pyran-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one involves multiple steps, including the protection of hydroxyl groups, selective oxidation, and the introduction of the tetrahydro-2H-pyran-2-yloxy group. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The tetrahydro-2H-pyran-2-yloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one is used as a precursor for the synthesis of various complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with specific molecular targets may lead to the development of new drugs for various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in areas such as pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one involves its interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pregnane derivatives with hydroxyl and tetrahydro-2H-pyran-2-yloxy groups. Examples include:

  • (3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo various chemical reactions. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C26H42O6

Molecular Weight

450.6 g/mol

IUPAC Name

2-(oxan-2-yloxy)-1-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C26H42O6/c1-24-10-8-17(27)13-16(24)6-7-18-19-9-11-26(30,25(19,2)14-20(28)23(18)24)21(29)15-32-22-5-3-4-12-31-22/h16-20,22-23,27-28,30H,3-15H2,1-2H3/t16-,17+,18-,19-,20-,22?,23+,24-,25-,26-/m0/s1

InChI Key

OHQWRQNVLXQWBD-CHNDTHCTSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC5CCCCO5)O)C)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)COC5CCCCO5)O)C)O)O

Origin of Product

United States

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